3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16-14(19)11(9-15)8-10-2-4-12(5-3-10)20-7-6-13(17)18/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMISFDTNWLLI-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)OCCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)OCCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid (CAS Number: 1607972-33-7) is a complex organic compound belonging to the class of carboxylic acids, characterized by its unique molecular structure. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 336.3 g/mol. The structure includes a cyano group, a phenoxy group, and a propanoic acid moiety, which may facilitate interactions with biological targets.
The biological activity of 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid is thought to involve its interaction with specific enzymes or receptors within cells. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and metabolic disorders, potentially making it a candidate for cancer research and treatment .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid exhibit antimicrobial properties. For instance, some synthesized derivatives demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Studies have explored the anticancer potential of this compound through its ability to inhibit specific enzymes involved in tumor growth. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, highlighting the need for further research in this area .
Case Study: Enzyme Inhibition
A notable study investigated the binding affinity of 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid to enzyme targets. Using X-ray fluorescence spectrometry, researchers were able to detect binding events between the compound and various receptors, providing insights into its mechanism of action and therapeutic index .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in studies involving this compound and its derivatives:
The synthesis of 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid involves multi-step organic synthesis techniques. Key methods include:
- Formation of Intermediates : Reaction conditions must be optimized for yield and purity.
- Analytical Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor synthesis progress.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Chloramben lacks a cyano group but shares a carboxylic acid moiety, highlighting divergent modes of action (e.g., auxin mimicry vs. enzyme inhibition) .
Stereochemical Considerations :
- The Z-configuration in the target compound and the pyrazole analog may enhance binding specificity compared to E-isomers, as seen in other agrochemicals.
Molecular Weight and Bioavailability :
- The target’s lower molecular weight (~275 g/mol) versus the pyrazole analog (399.14 g/mol) suggests improved membrane permeability but reduced target affinity due to fewer substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
